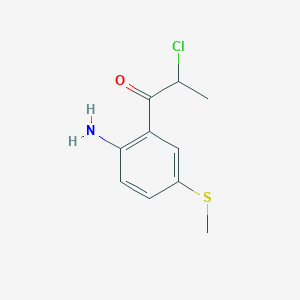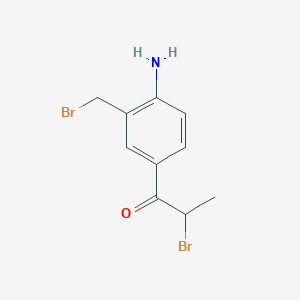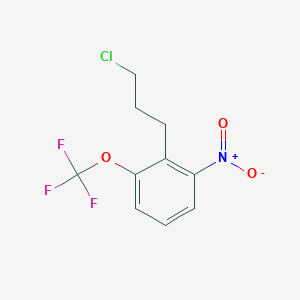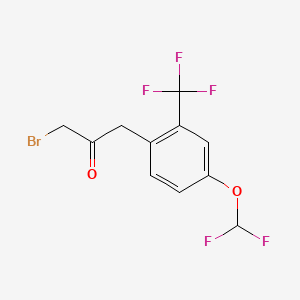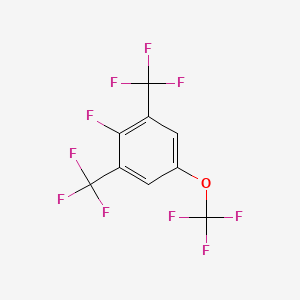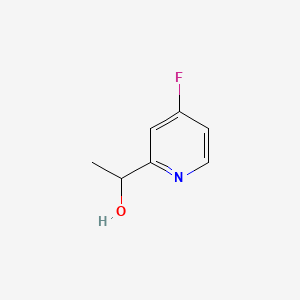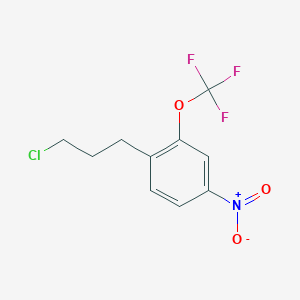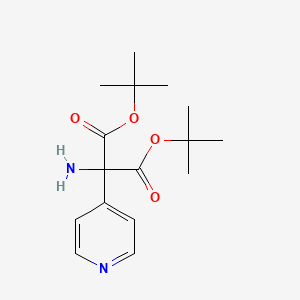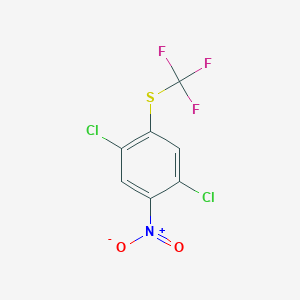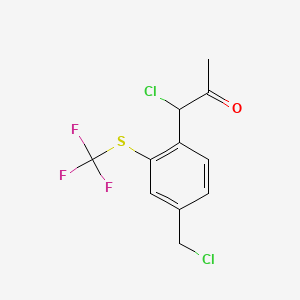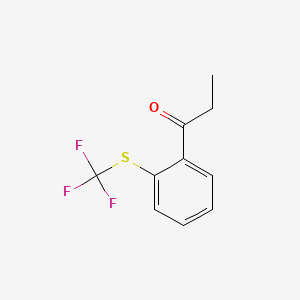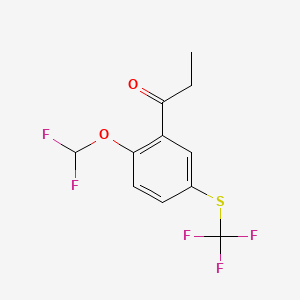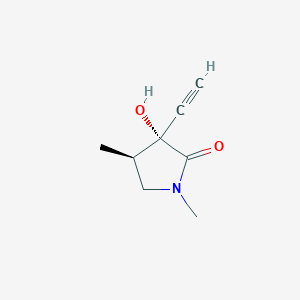
(3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an ethynyl group, a hydroxyl group, and two methyl groups on a pyrrolidinone ring, makes it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE typically involves several steps, starting from readily available starting materials. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can be reacted with an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an ethyl-substituted pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the reagent used.
Applications De Recherche Scientifique
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, it may act on purine nucleoside phosphorylase, affecting the metabolism of nucleotides . This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar structural features but different functional groups.
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Shares the pyrrolidinone core but differs in the substituents.
Uniqueness
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(3R,4R)-3-ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)6(2)5-9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m1/s1 |
Clé InChI |
JSZUVSCDAIYANW-SVRRBLITSA-N |
SMILES isomérique |
C[C@@H]1CN(C(=O)[C@@]1(C#C)O)C |
SMILES canonique |
CC1CN(C(=O)C1(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


